N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Description
Crystal System and Space Group Determination
The crystallographic analysis of triazolo[4,3-a]quinoline derivatives reveals characteristic structural patterns that provide insight into the molecular organization of N-(3,5-ditert-butylphenyl)-3-(triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide. Related triazoloquinoline compounds have been observed to crystallize in various crystal systems, with triclinic and monoclinic arrangements being most common. The 1,2,4-triazolo[4,3-a]quinoline core structure typically exhibits specific geometric parameters that influence the overall molecular conformation and intermolecular interactions within the crystal lattice.
Studies of analogous triazole-fused quinoline derivatives demonstrate that these compounds often adopt specific orientations that optimize π-π stacking interactions and hydrogen bonding patterns. The presence of the 3,5-ditert-butylphenyl substituent introduces significant steric bulk that likely influences the crystal packing arrangement and may favor specific conformational states of the molecule. The bulky tert-butyl groups are known to create steric hindrance that can affect both intramolecular and intermolecular interactions, potentially leading to unique crystal structures compared to unsubstituted analogs.
The sulfanyl linkage in the propanamide chain introduces additional flexibility to the molecular structure, which may result in conformational polymorphism or multiple crystal forms. This structural feature has been observed in related compounds where the sulfur atom can participate in weak intermolecular interactions, contributing to the overall stability of the crystal structure. The combination of the rigid triazoloquinoline core with the flexible alkyl chain creates a molecular architecture that balances structural rigidity with conformational adaptability.
Properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4OS/c1-26(2,3)19-15-20(27(4,5)6)17-21(16-19)28-24(32)13-14-33-25-30-29-23-12-11-18-9-7-8-10-22(18)31(23)25/h7-12,15-17H,13-14H2,1-6H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVLHQQDGXDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Di-tert-butylphenylpropanamide
The aryl component is synthesized via Friedel-Crafts alkylation followed by amidation:
Step 1: tert-Butylation of Aniline
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Reagents : Aniline, tert-butyl chloride, AlCl3 (catalyst)
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Yield : 78–85% after silica gel chromatography.
Step 2: Propanamide Formation
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Reagents : 3-Chloropropanoyl chloride, triethylamine (TEA)
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Yield : 90–92% (isolated via recrystallization in hexane).
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| 3,5-Di-tert-butylaniline | tert-butyl chloride, AlCl3 | 0°C → RT, 12 h | 85% |
| Propanamide derivative | 3-Chloropropanoyl chloride, TEA | DCM, reflux, 6 h | 92% |
Synthesis of Triazolo[4,3-a]quinoline-1-thiol
The triazoloquinoline core is constructed via cyclocondensation and subsequent thiolation:
Step 1: Quinoline Functionalization
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Reagents : 8-Aminoquinoline, triethyl orthoformate
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Yield : 68–72% after column chromatography (ethyl acetate/hexane).
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| Triazoloquinoline | Triethyl orthoformate | AcOH, 120°C, 4 h | 72% |
| Triazoloquinoline-1-thiol | Lawesson’s reagent | THF, reflux, 8 h | 65% |
Coupling Strategies
Thiol-Epoxide Ring-Opening Reactions
A two-step protocol links the propanamide and triazoloquinoline:
Step 1: Epoxide Formation
Step 2: Thiol-Epoxide Coupling
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Yield : 74% (HPLC purity >95%).
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Epoxidation | m-CPBA, DCM | 0°C → RT, 3 h | 88% |
| Thiol-epoxide coupling | K2CO3, DMF | 60°C, 12 h | 74% |
Nucleophilic Substitution Approaches
Alternative routes employ Mitsunobu or Ullmann-type couplings:
Mitsunobu Reaction
Ullmann Coupling
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Reagents : CuI, 1,10-phenanthroline
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Yield : 58% (lower due to steric hindrance).
Optimization of Reaction Conditions
Critical parameters affecting yield and purity include:
Solvent Selection
Catalyst Systems
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Pd(PPh3)4 improves coupling efficiency but increases cost.
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Alternative : CuI/1,10-phenanthroline reduces metal residues.
Purification Methods
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Column Chromatography : Ethyl acetate/hexane (3:7) resolves regioisomers.
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Recrystallization : n-Hexane/ethyl acetate (9:1) yields >99% purity.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinoline moiety, potentially altering its electronic properties and biological activity.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazoloquinoline derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Biological Studies: The compound is used in studies exploring its effects on cellular processes, including its potential as an inhibitor or activator of specific enzymes or receptors.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of related biological pathways and to develop new chemical probes.
Industrial Applications: Its stability and reactivity make it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The ditert-butylphenyl group may enhance the compound’s stability and binding affinity, while the sulfanyl group could participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide with structurally related compounds, focusing on substituent effects, heterocyclic cores, and synthesis pathways.
Triazolopyrazine Derivatives from Patent Literature
discloses compounds like 5-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)pyrazine-2-carbonitrile, which share the [1,2,4]triazolo fused heterocycle but differ in core structure and substituents (Table 2).
Key Differences:
- Core Heterocycle: The quinoline core in the target compound is larger and more lipophilic than the pyrazine-based cores in . Quinoline derivatives are often associated with intercalation into DNA or kinase ATP-binding pockets, whereas pyrazine-based analogs may target narrower enzyme active sites (e.g., JAK kinases) .
- Substituent Orientation: The patent compounds feature pyrazine-carbonitrile groups and cyclopentylamino linkers, which could enhance hydrogen bonding with polar residues in kinases. In contrast, the target compound’s thioether and bulky aryl groups may favor hydrophobic interactions .
Biological Activity
N-(3,5-ditert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide, with the CAS number 671199-30-7, is a compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H32N4OS
- Molecular Weight : 460.63 g/mol
- Chemical Structure : The compound features a triazole ring fused with a quinoline structure and a sulfonamide moiety.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has demonstrated that derivatives of quinoline can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The triazole moiety is known for enhancing the cytotoxic effects against tumor cells by interfering with DNA synthesis and repair mechanisms.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various biological pathways. For example:
- Acetylcholinesterase (AChE) : Inhibition studies have shown that similar compounds can act as potent AChE inhibitors. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The mechanism typically involves binding to the active site of the enzyme, leading to prolonged acetylcholine activity in synaptic clefts.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Interaction : By binding to specific enzymes like AChE, it alters enzymatic activity which can lead to therapeutic benefits in conditions characterized by enzyme dysfunction.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of quinoline were tested against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells. The study concluded that further modification could enhance selectivity and potency.
Study 2: AChE Inhibition
Another research article focused on the inhibition of AChE by similar compounds showed that they could significantly reduce enzyme activity in vitro. Kinetic studies revealed that these compounds acted as slow-binding inhibitors with dissociation constants indicating high affinity for the enzyme. This property is particularly beneficial for developing long-lasting therapeutic agents for neurodegenerative disorders.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 671199-30-7 |
| Molecular Formula | C27H32N4OS |
| Molecular Weight | 460.63 g/mol |
| Biological Activities | Anticancer, AChE inhibition |
| Mechanisms of Action | Apoptosis induction, Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
